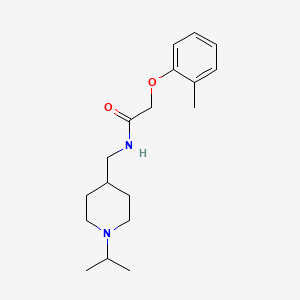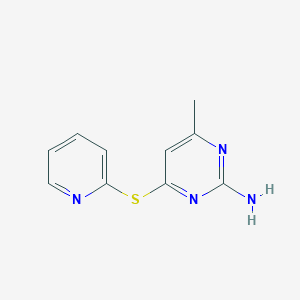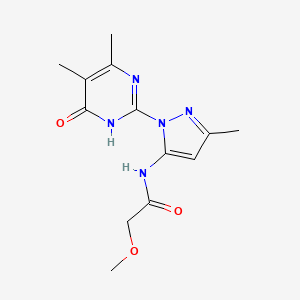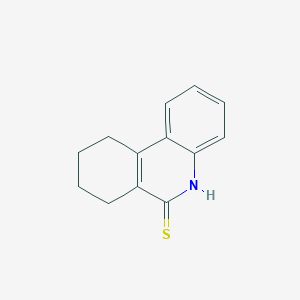![molecular formula C23H20ClN5O4S B2830298 ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate CAS No. 1251613-02-1](/img/structure/B2830298.png)
ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a pyrrolidine ring, along with a propylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the quinoline intermediate reacts with a pyrrolidine derivative under basic conditions.
Urea Formation: The final step involves the reaction of the substituted quinoline intermediate with propyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the aromaticity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the pyrrolidine ring provides structural stability.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-N’-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a propyl group.
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran moiety instead of a propyl group.
Uniqueness
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea is unique due to its specific combination of a fluorinated quinoline ring, a pyrrolidine ring, and a propylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 4-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIQIDZOGROMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
![1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide](/img/structure/B2830216.png)


![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)

![4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2830226.png)
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)
![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)

